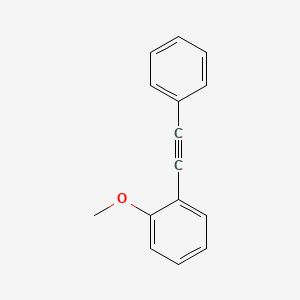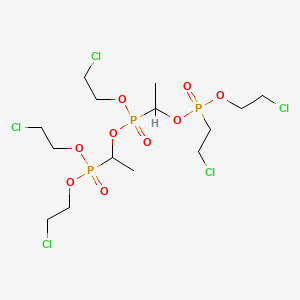
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane, also known as IED, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a heterocyclic organic compound that contains a dioxolane ring and an iodine atom attached to an ethyl group. In
Scientific Research Applications
Polymer Synthesis and Characterization
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane, a derivative of 1,3-dioxolane, has been studied for its role in polymer synthesis. For instance, Coskun et al. (1998) investigated the polymerization of a similar compound, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], using spectroscopic methods and thermal degradation analysis. They found that the thermal degradation of this polymer yields various volatile products including the monomer, indicating its potential in creating specialized polymers (Coskun et al., 1998).
Organic Synthesis
In organic synthesis, derivatives of 1,3-dioxolane have been utilized as key intermediates. For example, Petroski (2002) demonstrated the efficient preparation of 2-methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, highlighting their usefulness as methyl vinyl ketone equivalents. This showcases the versatility of 1,3-dioxolane derivatives in synthesizing a variety of organic compounds (Petroski, 2002).
Catalytic Processes
1,3-Dioxolane derivatives have also been explored in catalytic processes. Hirano et al. (2000) developed a novel hydroxyacylation of alkenes using 1,3-dioxolanes and molecular oxygen, catalyzed by N-Hydroxyphthalimide, indicating the potential of these compounds in catalysis (Hirano et al., 2000).
Electrochemical Applications
The application of 1,3-dioxolane derivatives in electrochemistry, particularly in battery technology, has been a topic of research. Goldman et al. (1989) studied the stabilization of LiAsF6/1,3-dioxolane in rechargeable lithium batteries, revealing the importance of these compounds in enhancing battery performance (Goldman et al., 1989).
Mechanism of Action
The mechanism of action of similar compounds has been reported. For instance, a study reported the use of 2-aroylindole and dihydronaphthalene analogues of CA-4, which show strong inhibition on tubulin polymerization . Another study reported the reaction of the highly reactive ether ethylene oxide with water .
Safety and Hazards
properties
IUPAC Name |
2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVDTZCWOQEFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452668 | |
| Record name | 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53750-51-9 | |
| Record name | 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)


